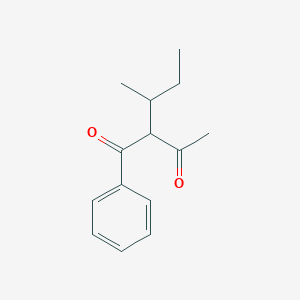

2-Sec-butyl-1-phenyl-1,3-butanedione

Description

Structure

3D Structure

Properties

CAS No. |

10225-40-8 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-butan-2-yl-1-phenylbutane-1,3-dione |

InChI |

InChI=1S/C14H18O2/c1-4-10(2)13(11(3)15)14(16)12-8-6-5-7-9-12/h5-10,13H,4H2,1-3H3 |

InChI Key |

KYIVSKWOJCLODL-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Systematic Nomenclature and Stereochemical Considerations of 2-Sec-butyl-1-phenyl-1,3-butanedione

The systematic IUPAC name for the compound is 2-butan-2-yl-1-phenylbutane-1,3-dione . nih.gov The structure contains two chiral centers. The first is the carbon atom at position 2 of the butanedione chain, which is bonded to four different groups: a hydrogen atom, a phenylcarbonyl group, an acetyl group, and a sec-butyl group. The second chiral center is within the sec-butyl group itself, specifically the carbon atom attached to the butanedione backbone. wikipedia.org This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the dicarbonyl moiety.

| Compound Property | Value |

| IUPAC Name | 2-butan-2-yl-1-phenylbutane-1,3-dione nih.gov |

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 10225-40-8 |

| Chiral Centers | 2 |

The presence of two chiral centers means that this compound can exist as a maximum of 2² = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers. sparknotes.com Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. ntu.edu.sglibretexts.org

For a molecule with two chiral centers, such as this one, if we denote the configurations at the two centers as (R,R), (S,S), (R,S), and (S,R), then:

(R,R) and (S,S) are a pair of enantiomers.

(R,S) and (S,R) are another pair of enantiomers.

The relationship between (R,R) and (R,S) (or (S,R)) is diastereomeric. masterorganicchemistry.com Similarly, the relationship between (S,S) and (R,S) (or (S,R)) is also diastereomeric.

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, whereas enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light. libretexts.org

Keto-Enol Tautomerism in 1,3-Butanedione Systems

β-Diketones, such as 1-phenyl-1,3-butanedione, exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. stackexchange.com

The position of the keto-enol equilibrium is significantly influenced by the polarity of the solvent. missouri.eduresearchgate.net According to Meyer's rule, for many acyclic β-dicarbonyl compounds, the equilibrium shifts toward the keto form as the solvent polarity increases. missouri.eduresearchgate.net This is often rationalized by the idea that the more polar keto form is better stabilized by polar solvents. missouri.eduasu.edu However, it has been noted that the keto tautomer is not always the more polar of the two forms. valpo.edu

In nonpolar solvents, the enol form is generally favored due to the stability conferred by the intramolecular hydrogen bond. researchgate.net In polar protic solvents, the solvent molecules can form hydrogen bonds with the carbonyl groups of the keto form and can also disrupt the intramolecular hydrogen bond of the enol form, thus favoring the keto tautomer. researchgate.net For instance, studies on 1-phenyl-1,3-butanedione have shown that the enol tautomer is predominant in a nonpolar solvent like chloroform (B151607) (CDCl₃), while the keto form is favored in a more polar solvent like deuterated methanol (B129727) (methanol-d₄). researchgate.net

| Solvent | Effect on Equilibrium | Predominant Form |

| Nonpolar (e.g., CDCl₃) | Favors intramolecular hydrogen bonding | Enol researchgate.net |

| Polar (e.g., Methanol-d₄) | Disrupts intramolecular hydrogen bonding, stabilizes polar tautomer | Keto researchgate.net |

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism because the exchange between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. researchgate.netasu.edu

For 1-phenyl-1,3-butanedione in CDCl₃, the ¹H NMR spectrum shows a prominent signal for the enolic hydroxyl proton, typically in the range of 15-17 ppm, which is characteristic of a strong intramolecular hydrogen bond. Signals for the vinylic proton of the enol and the methylene (B1212753) protons of the keto form are also observed, allowing for the quantification of the relative amounts of each tautomer by integrating the respective peak areas. researchgate.netcolostate.edu In a more polar solvent like methanol-d₄, the intensity of the signals corresponding to the keto form increases, while those of the enol form decrease, providing clear evidence for the solvent-dependent equilibrium shift. researchgate.net

Conformational Isomerism and Steric Hindrance from the sec-Butyl Moiety

This steric hindrance can affect the keto-enol equilibrium. It may destabilize the planar enol form, potentially leading to a higher proportion of the keto tautomer compared to less substituted analogues. The steric bulk of the sec-butyl group is a result of its branched structure, which can lead to significant non-bonded interactions with adjacent parts of the molecule. libretexts.orglibretexts.org In conformational analysis, these interactions are known to increase the energy of certain conformations, making them less stable. lumenlearning.comedurev.in The presence of the bulky sec-butyl group is expected to influence the relative stabilities of the different diastereomers and their preferred conformations.

Advanced Synthetic Methodologies and Derivatization Strategies

Pathways for the Synthesis of 2-Sec-butyl-1-phenyl-1,3-butanedione

The synthesis of the target compound, a substituted β-diketone, can be approached through several established and emerging methodologies in organic chemistry.

Claisen Condensation Approaches Utilizing Acetophenones and Esters

The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds and is the most classical method for synthesizing β-diketones nih.govwikipedia.org. The reaction typically involves the base-promoted condensation between a ketone and an ester to yield a β-dicarbonyl compound nih.govorganic-chemistry.org.

To synthesize this compound, a "crossed" or mixed Claisen condensation is employed. This variation involves two different carbonyl compounds, in this case, an acetophenone derivative and an ester. The general mechanism proceeds through the formation of a stabilized enolate anion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the β-diketone wikipedia.org.

A plausible pathway involves the reaction of acetophenone with an ester containing the sec-butyl moiety, such as ethyl 2-methylbutanoate. A strong base, such as sodium ethoxide, sodium amide, or sodium hydride, is required to deprotonate the α-carbon of the acetophenone, initiating the condensation organic-chemistry.org. The driving force for this otherwise endergonic reaction is the final deprotonation of the newly formed β-diketone, which has a more acidic α-hydrogen, to form a highly resonance-stabilized enolate wikipedia.org. An acidic workup is then necessary to neutralize the enolate and isolate the final product wikipedia.org.

Table 1: Key Components in Claisen Condensation for this compound

| Role | Compound Example | Purpose |

|---|---|---|

| Ketone | Acetophenone | Provides the phenyl and one carbonyl group. |

| Ester | Ethyl 2-methylbutanoate | Provides the sec-butyl group and the second carbonyl. |

| Base | Sodium Hydride (NaH) | Acts as a catalyst to deprotonate the ketone, forming the enolate. researchgate.net |

An alternative, and often more synthetically viable, route is a two-step process. First, a Claisen condensation between acetophenone and a simpler ester like ethyl acetate (B1210297) is performed to synthesize 1-phenyl-1,3-butanedione (benzoylacetone). Following its formation, the α-carbon of the benzoylacetone can be selectively alkylated using a sec-butyl halide (e.g., 2-bromobutane) in the presence of a base to introduce the sec-butyl side chain.

Exploration of Alternative Synthetic Routes for β-Diketone Scaffolds

Beyond the traditional Claisen condensation, several other methodologies have been developed for the synthesis of β-diketone scaffolds, which could be adapted for the preparation of this compound.

Acylation of Ketone Enolates: Ketones can be converted to their enolates (or silyl enol ethers) and then acylated using various acylating agents. This C-acylation is a powerful tool for β-diketone synthesis beilstein-journals.org. For the target molecule, the enolate of 3-methyl-2-pentanone could be reacted with an acylating agent like benzoyl chloride. Alternatively, the enolate of acetophenone could be acylated with 2-methylbutanoyl chloride. Reagents such as MgBr₂·OEt₂ and an amine base can facilitate this transformation directly without pre-forming the enolate organic-chemistry.org.

TFAA/TfOH-Mediated Synthesis: A direct and operationally simple method involves the reaction of unmodified carboxylic acids and ketones mediated by a combination of trifluoroacetic anhydride (TFAA) and triflic acid (TfOH). This system allows for the direct acylation of a ketone with a carboxylic acid beilstein-journals.org. In this context, acetophenone could be acylated with 2-methylbutanoic acid.

Reaction of Amides with Ketones: Tertiary amides can react with ketone enolates, typically generated using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS), to produce 1,3-diketones under transition-metal-free conditions organic-chemistry.org.

Decarboxylative Coupling Reactions: Certain synthetic strategies involve the decarboxylative coupling of specific substrates to form the β-diketone structure nih.gov.

These alternative routes offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions, providing flexibility in the design of a synthetic pathway to this compound.

Synthesis of Substituted 1,3-Butanedione Derivatives and Analogues

The β-diketone scaffold of this compound allows for extensive derivatization, enabling the synthesis of a wide range of analogues with tailored properties.

Introduction of Diverse Substituents on the Phenyl Ring

Modifying the phenyl ring is readily achieved by utilizing substituted acetophenones as the starting material in the synthetic routes described above. The electronic and steric nature of the substituent on the aromatic ring can be varied to study its effect on the properties of the final β-diketone.

For example, employing 4-methoxyacetophenone or 4-fluoroacetophenone in a Claisen condensation would yield the corresponding 2-sec-butyl-1-(4-methoxyphenyl)-1,3-butanedione or 2-sec-butyl-1-(4-fluorophenyl)-1,3-butanedione, respectively nih.govresearchgate.net. This strategy allows for the systematic introduction of electron-donating or electron-withdrawing groups onto the phenyl moiety.

Table 2: Examples of Substituted Acetophenones for Derivatization

| Starting Material | Resulting Phenyl Group in Product |

|---|---|

| 4-Methoxyacetophenone | 4-Methoxyphenyl |

| 4-Fluoroacetophenone | 4-Fluorophenyl |

| 4-Nitroacetophenone | 4-Nitrophenyl |

Modification of the Alkyl Side Chain

The identity of the alkyl group at the C2 position can be altered by choosing different starting materials. This allows for the synthesis of a library of 2-alkyl-1-phenyl-1,3-butanediones.

Varying the Ester in Claisen Condensation: By replacing ethyl 2-methylbutanoate with other esters, a variety of alkyl groups can be introduced. For instance, using ethyl propionate would lead to the 2-ethyl derivative, while using ethyl isovalerate would introduce an isobutyl group.

Alkylation of 1-Phenyl-1,3-butanedione: As mentioned previously, the α-alkylation of the parent compound, 1-phenyl-1,3-butanedione, is a versatile method. A wide array of alkyl halides can be used in this reaction to introduce primary, secondary, and even some tertiary alkyl groups at the C2 position. This approach is a key part of the α-functionalization of 1,3-diketones to create branched structures nih.gov.

The choice of alkyl side chain can significantly influence the steric and electronic environment of the β-dicarbonyl moiety, affecting its chemical reactivity and physical properties.

Formation of Triketone Intermediates in Synthesis

β-Diketones, possessing an acidic α-hydrogen, can themselves serve as nucleophiles in further acylation reactions to form β-triketones. These compounds are valuable intermediates in more complex syntheses ijpras.com.

A known method for converting a β-diketone into a triketone involves its reaction with a ketene in the presence of a free radical initiator, such as an organic peroxide google.com. For example, benzoylacetone has been successfully reacted with ketene to produce benzoyldiacetylmethane google.com. This suggests that this compound could potentially be acylated at the central carbon atom to yield a triketone.

Another pathway involves the acylation of a pre-formed ketone that subsequently undergoes a second acylation. For instance, the formation of 2-(β-phenylpropionyl)-1-indanone proceeds through an initial intramolecular acylation (cyclization) to form 1-indanone, which is then subjected to a further intermolecular acylation to yield the final diketone product, which has a triketone-like structure beilstein-journals.org. These examples highlight the potential for 1,3-diketones to act as precursors to more complex poly-carbonyl systems.

Post-Synthetic Derivatization for Functional Group Transformations

The reactivity of the 1,3-dicarbonyl moiety in this compound allows for a variety of post-synthetic modifications. These transformations are crucial for altering the compound's chemical properties, generating novel derivatives with potentially unique activities, and facilitating more detailed analytical characterization.

The β-diketone functional group is susceptible to condensation reactions with primary and secondary amines to form β-enaminones, also known as vinylogous amides. acgpubs.orgresearchgate.net This reaction is a common and efficient method for modifying the electronic and steric properties of the diketone core.

The reaction of this compound with a secondary amine, such as piperidine, is expected to proceed via nucleophilic attack of the amine at one of the carbonyl carbons, followed by the elimination of a water molecule. This condensation typically occurs under mild conditions, sometimes with acid catalysis, to yield a stable enaminone derivative. organic-chemistry.orgorganic-chemistry.org The resulting product, a piperidinylidene derivative, would feature a delocalized π-system across the N-C=C-C=O fragment, leading to altered chemical and spectroscopic properties compared to the parent diketone.

The regioselectivity of the reaction—that is, whether piperidine attacks the carbonyl group adjacent to the phenyl ring or the one adjacent to the methyl group—would be influenced by steric and electronic factors. It is plausible that attack at the less sterically hindered acetyl carbonyl would be favored.

Table 1: Proposed Reaction for the Formation of a Piperidinylidene Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Piperidine | (Z)-4-(piperidin-1-yl)-3-sec-butyl-1-phenylpent-3-en-2-one | Condensation |

To improve the detection and characterization of this compound using various analytical techniques, several derivatization strategies can be employed. These methods aim to introduce specific chemical tags that enhance properties such as volatility, thermal stability, or response to a particular detector.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: For GC-MS, which requires analytes to be volatile and thermally stable, derivatization is often necessary for polar compounds like β-diketones. oup.com Silylation, a common technique, involves reacting the enol form of the diketone with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic enolic proton with a trimethylsilyl (TMS) group. youtube.com This process reduces the polarity and increases the volatility of the compound, leading to improved chromatographic peak shape and reproducibility. youtube.com Another approach is methoximation followed by silylation, which is particularly useful for compounds that can exist in multiple tautomeric forms, as it "locks" the carbonyl groups as oximes prior to silylation. youtube.com

High-Performance Liquid Chromatography (HPLC) Analysis: For HPLC analysis, especially with fluorescence detection, derivatization can be used to introduce a fluorophore into the molecule, thereby significantly enhancing detection sensitivity. nih.govresearchgate.net Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) could potentially be used, although these typically react with amines or alcohols. A more tailored approach for β-diketones might involve condensation with a hydrazine (B178648) derivative carrying a fluorescent tag, such as dansyl hydrazine, to form a fluorescent pyrazole (B372694).

Metal Chelation for Spectroscopic Analysis: The ability of β-diketones to form stable chelate complexes with a wide range of metal ions is a hallmark of their chemistry. researchgate.netmdpi.com This property can be exploited for analytical purposes. The formation of a metal complex, for instance with a lanthanide ion like Europium(III), can lead to derivatives with strong luminescence, which can be quantified at very low concentrations. mdpi.com Similarly, complexation with transition metals can induce significant shifts in UV-Visible absorption spectra, which can be used for colorimetric quantification. iosrjournals.org

Table 2: Hypothetical Analytical Data for this compound and a Derivative

| Compound | Analytical Technique | Expected Key Data |

|---|---|---|

| This compound | ¹H NMR (CDCl₃, ppm) | δ 7.9-7.4 (m, 5H, Ar-H), δ 4.5-4.0 (m, 1H, CH-sec-butyl), δ 2.2 (s, 3H, CH₃), δ 1.8-1.5 (m, 2H, CH₂-sec-butyl), δ 1.2-0.8 (m, 6H, 2xCH₃-sec-butyl) |

| ¹³C NMR (CDCl₃, ppm) | δ ~203 (C=O), δ ~198 (C=O), δ 135-128 (Ar-C), δ ~60 (C-sec-butyl), δ ~30 (CH₂-sec-butyl), δ ~25 (CH₃), δ ~12 (CH₃-sec-butyl) | |

| IR (cm⁻¹) | ~1720 (C=O stretch, keto), ~1600 (C=O stretch, enol), ~1580 (C=C stretch, enol) | |

| MS (EI, m/z) | [M]⁺, fragments corresponding to loss of sec-butyl, benzoyl, and acetyl groups | |

| TMS-Derivative of this compound | MS (EI, m/z) | [M]⁺ (parent ion + 72), characteristic fragment at m/z 73 [(CH₃)₃Si]⁺ |

Reactivity and Mechanistic Investigations

Acidic Properties and Enolate Formation of 2-Sec-butyl-1-phenyl-1,3-butanedione

The hydrogen atom at the C2 position, situated between two carbonyl groups, of this compound exhibits significant acidity. This enhanced acidity, characteristic of β-dicarbonyl compounds, is attributed to the formation of a highly stabilized conjugate base, an enolate ion. mdpi.comorganic-chemistry.org The pKa values for the α-hydrogens of typical ketones are in the range of 19-21, whereas for β-dicarbonyl compounds, they are significantly lower, around 9-11. nih.govacs.org This increased acidity facilitates the deprotonation by a suitable base to form the corresponding enolate.

The enolate of this compound is stabilized by resonance, where the negative charge is delocalized over the two oxygen atoms and the α-carbon. nih.gov This delocalization can be represented by the resonance structures shown below:

Figure 1: Resonance structures of the enolate of this compound.

The equilibrium between the keto and enol tautomers is a key feature of β-dicarbonyl compounds. researchgate.net For this compound, two enol forms are possible. The stability of the enol tautomer is influenced by factors such as intramolecular hydrogen bonding and conjugation. researchgate.netacs.org The presence of a bulky substituent at the α-carbon, such as the sec-butyl group, can influence the keto-enol equilibrium, often favoring the keto form to minimize steric strain. mdpi.com

Electrophilic and Nucleophilic Reactions of the β-Dicarbonyl System

The enolate of this compound is a potent nucleophile and readily participates in a variety of reactions with electrophiles. The dicarbonyl compound itself can also react with nucleophiles.

Alkylation and Acylation Reactions

Alkylation: The enolate of this compound can be readily alkylated by reacting it with alkyl halides. This reaction proceeds via an SN2 mechanism. acs.org The choice of base and reaction conditions is crucial to control the outcome of the alkylation. While C-alkylation is generally favored, O-alkylation can sometimes occur, especially when there is significant steric hindrance at the carbon nucleophile. nih.govub.edu The bulky sec-butyl group already present at the α-position can influence the stereochemical course of the introduction of a new substituent.

Acylation: Acylation of the enolate can be achieved using acyl chlorides or other acylating agents. nih.gov Similar to alkylation, both C-acylation and O-acylation are possible. However, under certain conditions, such as phase-transfer catalysis, O-acylation can be the predominant pathway. nih.govub.edu The use of specific reagents like 1-acylbenzotriazoles can promote regioselective C-acylation. acs.org

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl groups of this compound are susceptible to attack by nucleophiles, leading to condensation products.

Reactions with Nitrogen Nucleophiles:

Hydrazine (B178648): The reaction with hydrazine hydrate (B1144303) typically leads to the formation of pyrazole (B372694) derivatives. ub.eduresearchgate.net The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net Due to the unsymmetrical nature of this compound, the potential for the formation of regioisomers exists. organic-chemistry.org

Hydroxylamine (B1172632): Condensation with hydroxylamine hydrochloride yields isoxazole (B147169) derivatives. acs.orgmdpi.com The mechanism is analogous to the pyrazole synthesis, involving the formation of an oxime intermediate which then cyclizes. acs.org The regioselectivity of this reaction can be influenced by the substituents on the β-dicarbonyl compound. acs.org

Primary and Secondary Amines: Reaction with primary or secondary amines can lead to the formation of β-enaminones. amazonaws.comnih.gov These reactions are often catalyzed by acids or metal salts. amazonaws.com

Reactions with Oxygen Nucleophiles: While less common for simple diketones, reactions with oxygen nucleophiles can occur under specific conditions. For instance, intramolecular reactions involving a hydroxyl group elsewhere in the molecule can lead to the formation of cyclic ethers.

Photochemical and Thermal Reactivity Studies

Photochemical Reactivity: Carbonyl compounds, including β-diketones, can undergo photochemical reactions upon absorption of UV light. nih.gov The most common photochemical processes for ketones are the Norrish Type I and Type II reactions. nih.gov

Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, leading to the formation of two radical fragments. nih.gov For this compound, this could lead to a variety of radical recombination and fragmentation products.

Norrish Type II: This process involves intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, forming a 1,4-biradical. Subsequent reactions of this biradical can lead to cyclization (forming a cyclobutanol) or cleavage to an enol and an alkene. The presence of the sec-butyl group provides γ-hydrogens that could potentially participate in such a reaction. The irradiation of o-alkylphenyl 1,3-diketones has been shown to yield benzocyclobutenols. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving the sec-Butyl Group

The sec-butyl group in this compound introduces a chiral center and significant steric bulk at the α-position, which can have a profound impact on the regioselectivity and stereoselectivity of its reactions.

Regioselectivity: In reactions such as alkylation and condensation, the sec-butyl group can direct incoming electrophiles or nucleophiles to a specific position.

Alkylation/Acylation: The steric hindrance provided by the sec-butyl group can influence whether further substitution occurs at the α-carbon or if O-alkylation/acylation becomes more favorable. In reactions with unsymmetrical ketones, alkylation at the less-hindered α-site is typically favored, although methods for selective alkylation at the more-hindered site have been developed.

Condensation Reactions: In condensations with reagents like hydrazine or hydroxylamine, the sec-butyl and phenyl groups will direct the cyclization to form specific regioisomers of the resulting pyrazole or isoxazole. The electronic and steric effects of both substituents will determine which carbonyl group is more reactive towards the initial nucleophilic attack.

Stereoselectivity: The presence of a chiral center in the sec-butyl group means that the molecule is chiral. Reactions that create a new stereocenter can proceed with diastereoselectivity.

Reactions at the Carbonyl Groups: The approach of a nucleophile to the carbonyl carbons will occur from two diastereotopic faces. The sec-butyl group can create a steric bias, favoring attack from the less hindered face, leading to the preferential formation of one diastereomer.

Reactions at the α-Carbon: In reactions where the enolate attacks an electrophile, the existing stereocenter of the sec-butyl group can influence the stereochemistry of the newly formed stereocenter, leading to a diastereoselective outcome. The development of chiral catalysts for the asymmetric Michael reaction of 1,3-dicarbonyl compounds highlights the potential for high stereocontrol in such systems. organic-chemistry.orgacs.org

Coordination Chemistry and Ligand Design Principles

Complexation with Transition Metals and Lanthanide Ions

Catalytic Applications of Metal-β-Diketone Complexes:There is no information regarding the use of metal complexes of 2-Sec-butyl-1-phenyl-1,3-butanedione in any catalytic applications.

Future research would be necessary to synthesize and characterize this compound and its metal complexes to provide the data required to address the topics outlined above.

Structure-Property Relationships in Coordination Compounds of this compound

The compound this compound belongs to the class of β-diketones, which are renowned for their versatile coordination chemistry. researchgate.netalfachemic.com These molecules can exist in keto-enol tautomeric forms, and upon deprotonation of the enolic proton, they act as bidentate chelating ligands, forming stable six-membered rings with a wide variety of metal ions. researchgate.net The specific substituents on the β-diketone backbone, in this case, a sec-butyl group at the α-position and a phenyl group at one of the carbonyls, play a crucial role in determining the physicochemical properties of the resulting coordination compounds.

The introduction of different functional groups at the periphery of the β-diketonato moiety allows for the fine-tuning of the properties of the resulting metal complexes. researchgate.net These properties are of significant interest for applications in various fields, including the development of luminescent materials, magnetic materials, and catalysts. nih.govresearchgate.net The relationship between the structure of the ligand and the properties of the coordination compound is a central theme in modern coordination chemistry and ligand design. rsc.org

The steric and electronic effects of the sec-butyl and phenyl groups in this compound are expected to influence the stability, structure, and ultimately the function of its metal complexes. The bulky sec-butyl group can impose significant steric hindrance around the metal center, which can affect the coordination number and geometry of the complex. This can lead to the formation of complexes with lower coordination numbers than would be observed with less sterically demanding ligands. Furthermore, the steric crowding can influence the reactivity of the complex, for instance, by hindering the approach of substrates in catalytic applications.

The phenyl group, with its π-system, introduces electronic effects that can modulate the ligand field strength and the redox potential of the metal center. It can also participate in π-stacking interactions in the solid state, influencing the crystal packing and potentially leading to interesting material properties. The interplay of these steric and electronic factors is key to understanding the structure-property relationships in coordination compounds derived from this ligand.

Influence of Ligand Substituents on Complex Properties

The properties of metal complexes with β-diketonate ligands are highly tunable by varying the substituents on the ligand framework. The following table summarizes the expected influence of the sec-butyl and phenyl groups of this compound on the properties of its coordination compounds, in comparison to the parent compound, benzoylacetone (1-phenyl-1,3-butanedione).

| Property | Influence of sec-Butyl Group | Influence of Phenyl Group |

| Solubility | Increased solubility in nonpolar organic solvents due to the aliphatic nature of the butyl group. | Contributes to solubility in aromatic solvents and can influence solid-state packing through π-π interactions. |

| Volatility | May decrease volatility compared to smaller alkyl substituents due to increased molecular weight. | The phenyl group is less volatile than small alkyl groups, affecting the overall volatility of the complex. |

| Thermal Stability | The bulky nature of the sec-butyl group may introduce steric strain, potentially lowering the decomposition temperature compared to less hindered analogues. | The rigid aromatic ring generally contributes to higher thermal stability. |

| Luminescence | The aliphatic sec-butyl group is electronically insulating and is not expected to directly participate in luminescence quenching, potentially leading to higher quantum yields in lanthanide complexes. | The phenyl group can act as an antenna, absorbing UV light and transferring the energy to a coordinated lanthanide ion, leading to characteristic emission. alfachemic.com |

| Magnetic Properties | The steric bulk can enforce specific geometries that may lead to interesting magnetic properties, such as single-molecule magnet behavior, by influencing the magnetic anisotropy of the metal center. | The phenyl group itself is diamagnetic but can mediate magnetic exchange interactions between metal centers in polynuclear complexes through its π-system. |

Research Findings on Analogous Systems

Studies on lanthanide complexes with various β-diketonate ligands have shown that the triplet state energy of the ligand is crucial for efficient energy transfer to the metal ion, which is a prerequisite for strong luminescence. researchgate.net The energy of the triplet state is influenced by the nature of the substituents on the β-diketone. The combination of an alkyl and a phenyl substituent in this compound will result in a specific triplet energy that will determine its suitability for sensitizing the emission of different lanthanide ions.

The following table presents hypothetical data for a europium(III) complex of this compound, based on known trends for similar β-diketonate complexes.

| Parameter | Hypothetical Value for Eu(this compound)₃ | Rationale based on Analogous Systems |

| Excitation Maximum (λex) | ~340 nm | The phenyl group acts as the primary chromophore, similar to other phenyl-containing β-diketones. |

| Emission Maximum (λem) | ~612 nm | Characteristic ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. |

| Quantum Yield (Φ) | 30-50% in aprotic solvent | The bulky, non-vibrational sec-butyl group may reduce non-radiative decay pathways, leading to a relatively high quantum yield. |

| Luminescence Lifetime (τ) | 0.5-1.0 ms | Typical range for luminescent europium(III) complexes with organic ligands. |

It is important to note that these are projected values, and experimental verification is necessary to establish the precise photophysical properties of complexes derived from this compound. The synergistic effect of the steric and electronic properties of the substituents makes this ligand a potentially interesting building block for the design of new functional coordination compounds.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural investigation of 2-Sec-butyl-1-phenyl-1,3-butanedione, providing insights into its carbon framework and the dynamic equilibrium between its keto and enol tautomers.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly powerful for analyzing the tautomeric equilibrium of β-diketones. Like its structural analog 1-phenyl-1,3-butanedione, this compound is expected to exist as a mixture of keto and enol forms in solution. The ratio of these tautomers is highly dependent on the solvent's polarity. researchgate.net

In non-polar solvents such as chloroform-d (B32938) (CDCl₃), the enol tautomer is typically predominant, stabilized by a strong intramolecular hydrogen bond. researchgate.net The ¹H NMR spectrum of the enol form would show a characteristic downfield signal for the enolic proton, typically in the range of 15-17 ppm. The presence of the sec-butyl group introduces additional complexity to the spectrum compared to simpler analogs.

Conversely, in polar, protic solvents like methanol-d₄, the keto form is favored as the solvent molecules disrupt the internal hydrogen bonding by forming intermolecular hydrogen bonds with the ketone. researchgate.net The spectrum of the keto form would be characterized by a signal for the methine proton at the C2 position, adjacent to the two carbonyl groups.

By integrating the distinct signals corresponding to the keto and enol forms, ¹H NMR allows for the quantitative determination of the tautomeric ratio under specific solvent and temperature conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Tautomers

| Proton Assignment | Keto Form (ppm) | Enol Form (ppm) | Splitting Pattern |

|---|---|---|---|

| Phenyl-H | 7.2 - 8.0 | 7.2 - 8.0 | Multiplet |

| Enolic -OH | - | ~16.0 | Singlet (broad) |

| Methine C(2)-H | ~4.5 | - | Doublet |

| Methine (sec-butyl) | 1.8 - 2.2 | 1.8 - 2.2 | Multiplet |

| Methylene (B1212753) (sec-butyl) | 1.4 - 1.7 | 1.4 - 1.7 | Multiplet |

| Methyl C(4)-H₃ | ~2.2 | ~2.1 | Singlet |

Note: Predicted values are based on the analysis of similar structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.

For this compound, the ¹³C NMR spectrum will differ significantly between the keto and enol tautomers. In the diketo form, two signals corresponding to the carbonyl carbons (C1 and C3) would be observed in the highly deshielded region of the spectrum, typically around 200 ppm. The enol form, however, would show signals for the carbonyl carbon and the enolic carbons at different chemical shifts. The carbon of the phenyl group and the sec-butyl group would also produce characteristic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Keto Form (ppm) | Enol Form (ppm) |

|---|---|---|

| Carbonyl C(1) | ~195 | ~185 |

| Carbonyl C(3) | ~203 | ~192 |

| Methine C(2) | ~65 | ~100 |

| Phenyl C (ipso) | ~137 | ~135 |

| Phenyl C (ortho, meta, para) | 127 - 134 | 127 - 134 |

| Methyl C(4) | ~28 | ~25 |

Note: Predicted values are based on the analysis of related butanone and acetate (B1210297) structures. chemicalbook.comchemicalbook.com Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation. The mass spectrum of this compound, with a molecular weight of approximately 218.29 g/mol , shows a molecular ion peak (M⁺) when subjected to EI. nih.gov

The fragmentation pattern is dominated by cleavages that lead to the formation of stable ions. Key fragmentation pathways for β-diketones often involve α-cleavage adjacent to the carbonyl groups. For this compound, the most prominent peak is observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov This ion is formed by the cleavage of the C-C bond between the two carbonyl groups. Other significant fragments include the ion at m/z 162, resulting from the loss of the acetyl group, and the ion at m/z 147, from the loss of the sec-butyl group. nih.gov

Table 3: Experimental EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 105 | 99.99 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 162 | 42.20 | [M - COCH₃]⁺ |

| 147 | 34.00 | [M - C₄H₉]⁺ |

| 77 | 27.10 | [C₆H₅]⁺ (Phenyl cation) |

Source: PubChem. nih.gov

In the analysis of complex mixtures, such as environmental samples or biological fluids, more advanced mass spectrometry techniques are often required. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. researchgate.net

For analyzing β-diketones in complex matrices, derivatization may be employed to enhance detection. For instance, vicinal diketones can be derivatized with o-phenylenediamine (B120857) (OPDA) to form quinoxaline (B1680401) compounds, which can then be readily analyzed by LC-MS. researchgate.netpsu.edu This approach allows for the simultaneous determination of multiple diketones in a single run, even at very low concentrations. researchgate.net Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used in LC-MS to generate protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for quantifying the target analyte in a complex background. psu.edunih.gov

Chromatographic Separations in Research and Analysis

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from reaction mixtures or complex samples.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is a standard method for the analysis of volatile and thermally stable compounds like β-diketones. perkinelmer.com The choice of the GC column is critical for achieving good separation. Packed columns or, more commonly, capillary columns with various stationary phases can be used. chromatographyonline.com For instance, methods developed for analyzing vicinal diketones in beverages often utilize headspace sampling to introduce the volatile analytes into the GC system, minimizing matrix effects. perkinelmer.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique, particularly useful for less volatile or thermally labile compounds. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating β-diketones. The separation can be optimized by adjusting the mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is typically achieved using a UV detector, as the conjugated system of the phenyl and diketone moieties results in strong UV absorbance. psu.edu

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds that can be vaporized without decomposition. For this compound, GC is an ideal method for assessing purity and quantifying its presence in various matrices. The development of a GC method involves optimizing parameters such as the type of capillary column, temperature programming, and detector settings to achieve efficient separation from other components.

When coupled with a mass spectrometer, GC-MS provides not only retention time data for separation but also mass spectra for definitive identification. The electron ionization (EI) mass spectrum of a compound is a unique fingerprint, showing the molecular ion and characteristic fragmentation patterns. For this compound, the fragmentation is influenced by the phenyl group, the diketone structure, and the sec-butyl substituent.

Experimental GC-MS data reveals a distinct fragmentation pattern. The base peak, which is the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 105. This corresponds to the stable benzoyl cation [C₆H₅CO]⁺, a common fragment for compounds containing a benzoyl moiety. Other significant fragments provide further structural information. nih.gov

Interactive Table 1: Experimental GC-MS Data for this compound

| Parameter | Value | Reference |

| Instrument | HITACHI M-80 | nih.gov |

| Ionization Mode | Positive Electron Ionization (EI) | nih.gov |

| Top 5 Peaks (m/z) | Relative Intensity | |

| 105 | 99.99% | nih.gov |

| 162 | 42.20% | nih.gov |

| 147 | 34.00% | nih.gov |

| 77 | 27.10% | nih.gov |

| 43 | 13.10% | nih.gov |

Method development for related diketone compounds often utilizes capillary columns like a DB-5ms or HP-5ms, which have a (5%-phenyl)-methylpolysiloxane stationary phase suitable for a wide range of analytes. A typical temperature program would start at a low temperature to separate volatile impurities and gradually ramp up to elute the target compound. Such methods are crucial in trace metal analysis where the compound may be used as a chelating agent. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for compounds that are non-volatile or thermally unstable. Given that β-diketones can exist in tautomeric forms (keto and enol), HPLC provides a robust method for their separation and quantification under controlled conditions.

For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. In this mode, a non-polar stationary phase (typically a C18 or C8 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The sec-butyl and phenyl groups contribute to the compound's hydrophobicity, leading to good retention on a C18 column.

Method development would involve selecting an appropriate mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com Quantification is commonly achieved using a UV detector, as the conjugated system of the phenyl ring and diketone moiety exhibits strong UV absorbance.

Interactive Table 2: Typical RP-HPLC Method Parameters for β-Diketone Analysis

| Parameter | Specification | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for hydrophobic compounds like the target analyte. |

| Mobile Phase | Acetonitrile and Water (Gradient) | Acetonitrile is a common organic modifier; a gradient elution allows for separation of compounds with varying polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification at the wavelength of maximum absorbance (λmax) and peak purity assessment. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. The β-diketone moiety exists as a tautomeric equilibrium between the keto and enol forms. The enol form is often stabilized by intramolecular hydrogen bonding. This results in a broad O-H stretch and a shift in the carbonyl (C=O) stretching frequency. The phenyl group gives rise to characteristic C=C stretching peaks in the 1600-1450 cm⁻¹ region and C-H stretching peaks above 3000 cm⁻¹. The sec-butyl group will contribute aliphatic C-H stretching and bending vibrations.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar, symmetric bonds, such as the C=C bonds of the phenyl ring and the carbon backbone. It can be a powerful tool for studying the conjugated system and skeletal vibrations of the molecule.

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Enol form) | Stretching, H-bonded | 3200 - 2500 (broad) | Indicates intramolecular hydrogen bonding in the enol tautomer. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Characteristic of the phenyl group. |

| C-H (Aliphatic) | Stretching | 2980 - 2850 | From the sec-butyl and methyl groups. |

| C=O (Diketone) | Stretching | 1730 - 1650 | May show multiple bands due to keto-enol tautomerism and conjugation. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple sharp bands are characteristic of the phenyl ring. |

| C-O (Enol form) | Stretching | 1300 - 1200 | Associated with the enolic C-O bond. |

UV-Visible Spectroscopy for Electronic Structure and Complexation Studies

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules containing chromophores. The conjugated system in this compound, which includes the phenyl ring and the β-diketone moiety, acts as a strong chromophore, absorbing light in the UV region.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the aromatic ring and the conjugated enone system of the enol tautomer. A weaker band corresponding to the n → π* transition of the carbonyl groups may also be observed. The position and intensity of these bands are sensitive to the solvent environment. Data for the parent compound, 1-phenyl-1,3-butanedione, shows strong UV absorption, a characteristic that would be retained and slightly modified by the sec-butyl group. nist.govnist.gov

A significant application of this compound, like other β-diketones, is in coordination chemistry as a chelating ligand for metal ions. researchgate.net The deprotonated enolate form acts as a bidentate ligand, forming stable complexes with a wide range of metals. UV-Vis spectroscopy is a primary tool for studying this complexation. The formation of a metal complex alters the electronic structure of the ligand, leading to a shift in the absorption maxima (λmax). This phenomenon, known as a bathochromic (red) or hypsochromic (blue) shift, can be monitored to determine the stoichiometry of the complex (e.g., using Job's method) and to calculate its stability constant. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule and the relative energies of its different forms. For β-dicarbonyls, a key area of investigation is the equilibrium between keto and enol tautomers.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 2-Sec-butyl-1-phenyl-1,3-butanedione, which has multiple rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify stable conformers (rotational isomers) and the energy barriers between them.

While specific data for this compound is absent, studies on similar molecules like acetylacetone have utilized methods such as Density Functional Theory (DFT) with basis sets like 6-311G(d) to optimize the geometries of both diketo and enol forms researchgate.net. For this compound, a similar approach would be necessary to determine the preferred orientations of the sec-butyl and phenyl groups to minimize steric hindrance and maximize stability. The presence of the bulky sec-butyl group would likely lead to a more complex conformational landscape compared to simpler β-dicarbonyls.

β-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms. libretexts.org Computational chemistry is instrumental in predicting which tautomer is more stable and by how much. The relative stability is influenced by factors such as intramolecular hydrogen bonding in the enol form and the polarity of the solvent. libretexts.orgmdpi.com

For the related compound 3-phenyl-2,4-pentanedione, DFT calculations (B3LYP/6-31+G(d)) have shown that the keto form is more stable than the enol form in the gas phase and in various solvents. orientjchem.orgresearchgate.net The energy difference between the two tautomers was calculated to be significant, as detailed in the table below. orientjchem.orgresearchgate.net

| Solvent | Dielectric Constant (ε) | Energy Difference (Keto - Enol) (kcal/mol) |

|---|---|---|

| Gas Phase | - | -17.89 |

| Cyclohexane | 15.60 | -17.34 |

| Carbon Tetrachloride | 2.20 | -17.27 |

| Methanol (B129727) | 32.60 | -16.55 |

| Water | 78.40 | -16.50 |

Data from a computational study on 3-phenyl-2,4-pentanedione, which is analogous to this compound. orientjchem.orgresearchgate.net

These findings suggest that for this compound, the keto tautomer would also likely be more stable. The presence of the phenyl group can offer conjugative stabilization to the enol form, a factor that would be accounted for in the computational models. libretexts.org

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For instance, in a study of a novel 1,3,4-thiadiazole derivative containing a mercaptobutanone moiety, the calculated 13C-NMR spectrum showed distinct signals for the ketonic carbon (at δ 204.5 ppm) and the enolic carbon (at δ 155.5 ppm), confirming the presence of keto-enol tautomerism. mdpi.com Similar computational analyses on this compound would be expected to predict characteristic signals for both the keto and enol forms, aiding in their experimental identification.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the tautomerization process itself.

The conversion between keto and enol tautomers proceeds through a high-energy transition state. Computational chemistry can be used to locate and characterize the geometry and energy of this transition state. For 3-phenyl-2,4-pentanedione, the tautomeric equilibrium is believed to occur through a four-membered ring transition state involving an intramolecular proton transfer. orientjchem.orgresearchgate.net

The energy barrier for this process, known as the activation energy, can be calculated. For 3-phenyl-2,4-pentanedione, the barrier heights for the keto-to-enol conversion were computed in the gas phase and in different solvents, as shown in the table below. orientjchem.orgresearchgate.net

| Solvent | Activation Energy (kcal/mol) |

|---|---|

| Gas Phase | 30.61 |

| Cyclohexane | 30.82 |

| Carbon Tetrachloride | 30.84 |

| Methanol | 31.23 |

| Water | 31.26 |

Data from a computational study on the tautomerization of 3-phenyl-2,4-pentanedione. orientjchem.orgresearchgate.net

These calculations indicate a significant energy barrier for the tautomerization, with the barrier height being slightly influenced by the solvent. A similar computational approach for this compound would provide valuable information about the kinetics of its tautomerization.

Beyond tautomerization, computational modeling can elucidate the pathways of other reactions involving this compound. For example, in reactions where the enolate form acts as a nucleophile, computational studies can map out the entire reaction coordinate, from reactants to products, identifying any intermediates and transition states along the way. While specific studies on this compound are not available, research on the hydrogenation of similar phenyl-containing compounds has utilized kinetic modeling based on reaction mechanisms to understand competitive adsorption and reaction rates.

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) is a theoretical framework that combines principles from molecular orbital theory and crystal field theory to describe the electronic structure and bonding in coordination complexes. wikipedia.org It provides a powerful model for understanding the interactions between a central metal ion and the surrounding ligands, which in this case would be this compound. LFT is particularly adept at explaining the d-orbital splitting patterns that arise from the electrostatic field of the ligands, which in turn dictates the electronic, magnetic, and spectroscopic properties of the complex. wikipedia.orglibretexts.org

The this compound ligand, as a β-diketonate, coordinates to a metal ion through its two oxygen atoms, forming a chelate ring. The nature of the metal-ligand bonding involves both sigma (σ) and pi (π) interactions. The lone pairs on the oxygen atoms of the ligand donate electron density to the empty orbitals of the metal ion, forming σ-bonds. Additionally, π-bonding can occur through the interaction of the metal's d-orbitals with the π-system of the ligand. wikipedia.org These interactions lift the degeneracy of the metal's d-orbitals, leading to a specific energy level diagram that is characteristic of the complex's geometry.

Prediction of Coordination Geometries and Electronic Transitions

Ligand Field Theory is instrumental in predicting the preferred coordination geometry of a metal complex. The arrangement of the this compound ligands around a central metal ion will seek to maximize the ligand field stabilization energy (LFSE). The magnitude of the d-orbital splitting (Δ) and the resulting LFSE are highly dependent on the geometry of the complex. libretexts.org For instance, in an octahedral complex, the d-orbitals split into two sets: the lower energy t2g (dxy, dxz, dyz) and the higher energy eg (dx²-y², dz²) orbitals. libretexts.org In a tetrahedral complex, the splitting pattern is inverted and smaller.

The electronic transitions observed in the UV-Vis spectra of these complexes can be rationalized using the d-orbital splitting diagram provided by LFT. wikipedia.org These transitions occur when an electron is promoted from a lower energy d-orbital to a higher energy d-orbital. The energy of the absorbed light corresponds to the magnitude of the d-orbital splitting (Δ). For lanthanide complexes, the f-f transitions are also a key feature, although they are typically weak and sharp. nih.gov

Below is a representative table illustrating how coordination geometry influences the d-orbital splitting pattern for a hypothetical transition metal complex with this compound.

| Coordination Geometry | d-Orbital Splitting Pattern | Relative Energy Levels | Predicted Electronic Transitions |

| Octahedral | t2g and eg | eg > t2g | d-d transitions corresponding to Δo |

| Tetrahedral | e and t2 | t2 > e | d-d transitions corresponding to Δt |

| Square Planar | dx²-y², dxy, dz², (dxz, dyz) | dx²-y² > dxy > dz² > (dxz, dyz) | Multiple d-d transitions |

Understanding Sensitization Mechanisms in Luminescent Complexes

Lanthanide ions, such as Europium(III) and Terbium(III), are known for their sharp and characteristic luminescence, which arises from f-f electronic transitions. nih.govdntb.gov.ua However, the direct excitation of these ions is inefficient due to their low absorption coefficients. researchgate.net To overcome this, organic ligands that can absorb light and transfer the energy to the lanthanide ion are used. This process is known as the "antenna effect" or sensitization. researchgate.netnih.gov The this compound ligand is an excellent candidate to act as such an antenna.

The sensitization mechanism involves a series of steps:

Absorption: The organic ligand, in this case, this compound, absorbs incident light (typically in the UV region), promoting an electron from its ground singlet state (S0) to an excited singlet state (S1).

Intersystem Crossing: The excited ligand then undergoes intersystem crossing (ISC) from the singlet excited state (S1) to a triplet excited state (T1). This process is generally efficient for ligands containing carbonyl groups.

Energy Transfer: The energy from the ligand's triplet state (T1) is then transferred to the central lanthanide ion, exciting it to one of its resonant energy levels. For this energy transfer to be efficient, the triplet state energy level of the ligand must be slightly higher than the emissive energy level of the lanthanide ion. nih.gov

Luminescence: The excited lanthanide ion then relaxes to its ground state by emitting light, resulting in the characteristic line-like emission spectrum of the metal ion. nih.gov

The following table outlines the key stages of the sensitization mechanism in a luminescent lanthanide complex with this compound.

| Step | Process | Description | Key Parameters |

| 1 | Ligand Absorption | The this compound ligand absorbs UV radiation. | Molar absorptivity of the ligand. |

| 2 | Intersystem Crossing (ISC) | The excited ligand transitions from the S1 state to the T1 state. | ISC rate constant. |

| 3 | Energy Transfer (ET) | Energy is transferred from the ligand's T1 state to the lanthanide ion. | Energy gap between ligand T1 and lanthanide excited state. |

| 4 | Lanthanide Emission | The excited lanthanide ion emits a photon to return to its ground state. | Radiative decay rate of the lanthanide ion. |

Future Research Directions and Emerging Applications

Development of Novel Asymmetric Synthetic Approaches

The presence of a stereocenter in the sec-butyl group of 2-sec-butyl-1-phenyl-1,3-butanedione makes the development of enantioselective synthetic methods a paramount objective. Future research will likely focus on creating highly efficient and stereoselective routes to access specific enantiomers of this compound.

One promising avenue is the use of chiral organocatalysts . These small organic molecules can facilitate asymmetric reactions with high enantioselectivity. For instance, chiral primary or secondary amines could be employed to catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone precursor of this compound. nih.gov The development of novel organocatalysts tailored for this specific substrate could lead to highly efficient and atom-economical syntheses.

Another burgeoning area is chemoenzymatic synthesis . This approach combines the selectivity of enzymes with the practicality of chemical synthesis. nih.govacs.orgnih.gov Enzymes such as ketoreductases could be used for the stereoselective reduction of a prochiral precursor, establishing the chiral center of the sec-butyl group with high enantiomeric excess. Subsequent chemical steps would then complete the synthesis of the desired enantiomer of this compound.

| Asymmetric Synthesis Strategy | Catalyst/Method | Potential Advantages | Key Research Focus |

| Organocatalysis | Chiral amines, phosphines, etc. nih.govacs.org | Metal-free, mild reaction conditions, high enantioselectivity. | Design of catalysts specific to the steric and electronic properties of the precursors. |

| Chemoenzymatic Synthesis | Ketoreductases, lipases, etc. nih.govacs.orgnih.gov | High stereoselectivity, environmentally benign. | Identification and engineering of enzymes with high activity and selectivity for the target substrate. |

| Transition Metal Catalysis | Chiral Rhodium or Palladium complexes. researchgate.netacs.orgnih.gov | High turnover numbers, broad substrate scope. | Development of ligands that can effectively control the stereochemistry of the sec-butyl group introduction. |

Exploration of New Catalytic Transformations

The coordination of this compound to metal centers can generate catalysts with unique properties. The steric bulk of the sec-butyl group and the electronic influence of the phenyl group can be leveraged to control the selectivity and activity of catalytic reactions.

Future research could explore the use of metal complexes of this compound in oxidation catalysis . The ligand could be used to create a specific chiral environment around a metal center, enabling enantioselective oxidation of various substrates. For example, manganese or iron complexes could be investigated for their potential in asymmetric epoxidation or C-H oxidation reactions.

Another area of interest is polymerization catalysis . Lanthanide complexes with β-diketonate ligands have shown promise as initiators for ring-opening polymerization of cyclic esters like lactide. nih.gov A chiral complex of this compound could potentially control the stereochemistry of the resulting polymer, leading to materials with tailored properties.

Advanced Materials Science Applications Based on Coordination Chemistry

The ability of β-diketones to form stable complexes with a wide range of metal ions makes them excellent building blocks for advanced materials. mdpi.comacs.org The specific structure of this compound offers opportunities for creating materials with novel optical, magnetic, and porous properties.

A significant area of future research lies in the development of luminescent materials . Lanthanide complexes of β-diketonates are known for their strong and sharp emission bands. researchgate.netscilit.comresearchgate.netacs.orgnih.gov By incorporating this compound as a ligand, it may be possible to create highly luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The chirality of the ligand could also lead to circularly polarized luminescence, a property of great interest for 3D displays and security inks.

Furthermore, this compound could be used as a linker to construct metal-organic frameworks (MOFs) . rsc.orgnih.govmdpi.comnih.govrsc.org The steric hindrance of the sec-butyl group could influence the porosity and topology of the resulting MOF, leading to materials with unique gas sorption, separation, or catalytic properties. The chirality of the ligand could also be transferred to the MOF structure, creating chiral porous materials for enantioselective separations or catalysis.

| Material Type | Key Property | Potential Application | Role of this compound |

| Luminescent Lanthanide Complexes | Strong and sharp emission, potential for circular polarization. researchgate.netscilit.comacs.org | OLEDs, sensors, bio-imaging, security inks. | Acts as an antenna to sensitize lanthanide emission and introduces chirality. |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable structure, potential for chirality. rsc.orgnih.govrsc.org | Gas storage and separation, catalysis, enantioselective separations. | Serves as a chiral building block to control the framework's structure and properties. |

Mechanistic Studies of Chemical and Biological Interactions

A deeper understanding of the fundamental chemical and biological interactions of this compound is crucial for its rational design in various applications. Future research should focus on elucidating the mechanisms governing its reactivity and biological activity.

Tautomerism and reactivity studies will be essential. The equilibrium between the keto and enol forms of the β-diketone moiety will significantly influence its coordination chemistry and reactivity. nih.gov Detailed spectroscopic and computational studies can provide insights into how the sec-butyl and phenyl groups affect this equilibrium and the kinetics of its reactions.

Investigating the interactions with biological systems is another important frontier. The enzymatic cleavage of β-diketones is a known biochemical process. nih.govnih.gov Studying how enzymes interact with this compound, and how its specific stereochemistry influences this interaction, could lead to the development of new enzyme inhibitors or probes for biological processes. aktpublication.com

Integration of Machine Learning in Predictive Chemistry for β-Diketone Systems

Moreover, machine learning models can be developed to predict the properties of new β-diketone-based materials . acs.orgdigitellinc.comcatalysis.blog This could involve predicting the luminescence quantum yield of a lanthanide complex or the gas separation performance of a MOF before it is synthesized, thereby guiding experimental efforts towards the most promising candidates. This predictive capability will significantly reduce the time and resources required for the discovery of new functional materials. rsc.org

| Machine Learning Application | Objective | Potential Impact |

| Reaction Outcome Prediction | Predict the products and yields of reactions involving β-diketones. chemcopilot.comnih.gov | Accelerate the development of efficient synthetic routes. |

| Catalyst Design | Design novel catalysts for the asymmetric synthesis of chiral β-diketones. acs.orgdigitellinc.comriken.jp | Reduce the need for trial-and-error experimentation in catalyst development. |

| Material Property Prediction | Predict the properties of new materials based on β-diketone ligands. catalysis.blog | Guide the synthesis of materials with desired functionalities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.